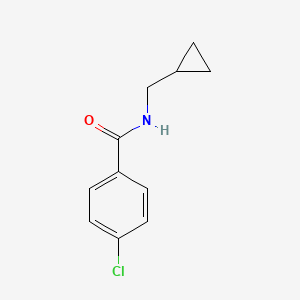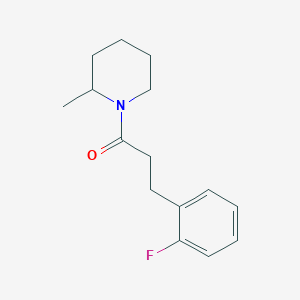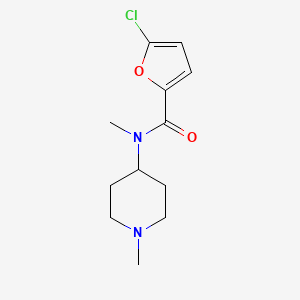![molecular formula C13H22N2O B7508289 N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine, also known as O-4310, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. O-4310 is a kappa-opioid receptor agonist, which means it interacts with the kappa-opioid receptor in the brain and produces analgesic effects.
Aplicaciones Científicas De Investigación
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine has been studied extensively in preclinical models for its potential as a therapeutic agent. The compound has shown promising results in animal models of pain, depression, and addiction. In particular, this compound has been shown to produce analgesic effects without the development of tolerance or dependence, which is a significant advantage over traditional opioid analgesics. Additionally, this compound has been shown to have antidepressant effects in animal models of depression, and it has also been studied as a potential treatment for addiction to opioids and other drugs of abuse.
Mecanismo De Acción
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine acts as a selective kappa-opioid receptor agonist, which means it binds to and activates the kappa-opioid receptor in the brain. Activation of the kappa-opioid receptor produces analgesic effects, but it can also produce side effects such as dysphoria and hallucinations. However, this compound has been shown to produce analgesic effects without these side effects, which may be due to its unique pharmacological profile.
Biochemical and Physiological Effects
This compound produces analgesic effects by activating the kappa-opioid receptor in the brain. This activation leads to the inhibition of pain signaling pathways, which results in a reduction in pain perception. This compound has also been shown to produce antidepressant effects in animal models of depression, which may be due to its ability to modulate the activity of the mesolimbic dopamine system. Additionally, this compound has been studied as a potential treatment for addiction to opioids and other drugs of abuse, as it has been shown to reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine is its unique pharmacological profile, which allows it to produce analgesic effects without the development of tolerance or dependence. Additionally, this compound has been shown to produce antidepressant effects and may have potential as a treatment for addiction to opioids and other drugs of abuse. However, one limitation of this compound is its limited availability and high cost, which may make it difficult to use in large-scale studies.
Direcciones Futuras
There are several potential future directions for the study of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine. One area of research could focus on the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential of this compound as a treatment for pain, depression, and addiction in humans. Finally, the development of more selective kappa-opioid receptor agonists could lead to the discovery of compounds with even greater therapeutic potential than this compound.
Métodos De Síntesis
The synthesis of N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine involves several steps, including the reaction of 3-methyl-1,2-oxazole with cycloheptanone, followed by reduction with lithium aluminum hydride and N-methylation with methyl iodide. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50%, and the purity can be confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propiedades
IUPAC Name |
N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11-9-13(16-14-11)10-15(2)12-7-5-3-4-6-8-12/h9,12H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKARALQZNATRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN(C)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)



![1-[(3,5-Dimethylphenyl)methyl]-4-methoxypiperidine](/img/structure/B7508318.png)

